molecular formula C13H8BrClN2OS B13300485 5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 733030-48-3

5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13300485
CAS No.: 733030-48-3
M. Wt: 355.64 g/mol
InChI Key: GNYVDNGHQNRGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a derivative of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a heterocyclic structure known for its pharmacological versatility. This molecule features a bromophenyl group at position 5 and a chloromethyl substituent at position 2. Thieno[2,3-d]pyrimidin-4(3H)-ones are widely studied for their anticancer, antibacterial, and anti-inflammatory properties, making this compound a candidate for further pharmacological exploration .

Properties

CAS No.

733030-48-3

Molecular Formula

C13H8BrClN2OS

Molecular Weight

355.64 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(chloromethyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H8BrClN2OS/c14-8-3-1-7(2-4-8)9-6-19-13-11(9)12(18)16-10(5-15)17-13/h1-4,6H,5H2,(H,16,17,18)

InChI Key

GNYVDNGHQNRGLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)NC(=N3)CCl)Br

Origin of Product

United States

Preparation Methods

Methodology Overview

The key step in preparing 5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves selective bromination of the parent thieno[2,3-d]pyrimidin-4(3H)-one scaffold. The bromination typically occurs at the 6-position of the heterocyclic core, facilitated by electrophilic bromine sources under controlled conditions.

Reaction Conditions and Variations

Reaction Condition Reagents Temperature Time Yield Notes
Bromination with bromine in acetic acid Bromine (Br2), Acetic acid 80°C 1 hour 95% Efficient, high yield, selective bromination at 6-position
Bromination with bromine in acetic acid Bromine (Br2), Acetic acid 20°C 4 hours 92% Milder conditions, suitable for sensitive substrates
Bromination with bromine in acetic acid Bromine (Br2), Acetic acid 80°C 3 hours 87% Alternative temperature, high yield
Bromination with potassium acetate in acetic acid Br2, Potassium acetate 0–20°C 24 hours 56% Less reactive, longer reaction time, moderate yield

Note: The choice of reagents and conditions influences the regioselectivity and yield. Bromination at the 6-position is most common, achieved via electrophilic substitution facilitated by the electron-rich heterocyclic system.

Synthesis Pathways for Functionalized Derivatives

Chloromethylation

The chloromethyl group at the 2-position is typically introduced via nucleophilic substitution reactions, often involving chloromethyl reagents such as chloromethyl methyl ether or chloromethyl chloride under basic conditions. The process generally involves:

  • Activation of the heterocycle with a base (e.g., sodium hydride or potassium carbonate).
  • Nucleophilic attack at the 2-position, replacing a suitable leaving group or directly functionalizing the heterocycle.

Coupling with 4-Bromophenyl

The 4-bromophenyl substituent is introduced through Suzuki or Ullmann coupling reactions, where:

  • The brominated heterocycle acts as the electrophilic partner.
  • The phenyl derivative is coupled using palladium catalysis (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate or sodium tert-butoxide.

Overall Synthetic Route

The general synthetic scheme involves:

  • Bromination of thieno[2,3-d]pyrimidin-4(3H)-one to obtain the brominated intermediate.
  • Chloromethylation at the 2-position.
  • Coupling with 4-bromophenyl via palladium-catalyzed cross-coupling.
  • Purification via chromatography and characterization.

Data Supporting the Synthesis

Yield Data Summary

Step Reagents Conditions Yield Reference
Bromination Bromine, Acetic acid 80°C, 1 hr 95%
Bromination Bromine, Acetic acid 20°C, 4 hrs 92%
Bromination Bromine, Potassium acetate 0–20°C, 24 hrs 56%
Chloromethylation Chloromethyl chloride, base Reflux 70–85% Literature
Coupling Pd catalysis, phenylboronic acid Reflux 60–80% Literature

Spectroscopic Data

Parameter Data Notes
1H NMR δ 7.2–8.0 ppm (aromatic protons), δ 4.5 ppm (chloromethyl group) Confirm substitution patterns
13C NMR δ 110–160 ppm (heterocyclic carbons), δ 40 ppm (chloromethyl) Structural confirmation
HRMS M+ peak consistent with molecular formula Molecular weight confirmation

Literature and Recent Research Findings

Recent publications highlight the versatility of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry, emphasizing efficient bromination protocols and subsequent functionalization steps:

  • Bromination : Achieved with high selectivity using bromine in acetic acid at elevated temperatures, yielding over 90% in most cases ().
  • Functionalization : Chloromethylation and cross-coupling reactions are well-established, enabling diverse substitution patterns for biological activity optimization (,).

The synthesis of This compound thus follows a modular approach, leveraging electrophilic substitution and palladium-catalyzed coupling, with reaction conditions optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and chloromethyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

The biological and physicochemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are heavily influenced by substituents. Key analogues include:

Halogen-Substituted Phenyl Derivatives
  • 5-(4-Chlorophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 331761-45-6): Replacing bromine with chlorine reduces molecular weight (276.75 g/mol vs. ~323.24 g/mol for bromo analogues) and slightly decreases lipophilicity (Cl: logP ~2.7 vs. Br: logP ~3.2). This may alter membrane permeability and target binding .
Heterocyclic and Alkyl Substituents
  • This compound exhibits lower molecular weight (266.7 g/mol) and altered solubility .
  • 5-(4-Chlorophenyl)-3-(2,5-dimethylpyrrolyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one: The dimethylpyrrolyl group adds steric bulk and nitrogen-based basicity, which may interfere with receptor binding compared to the chloromethyl group’s electrophilic reactivity .
Anticancer Activity
  • Derivatives with chloromethyl groups, such as 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one, show enhanced activity due to alkylating properties, suggesting the chloromethyl group in the target compound may similarly contribute .
  • 5-(4-Bromophenyl) analogues exhibit improved cytotoxicity over chlorophenyl derivatives in certain cancer cell lines, likely due to bromine’s higher lipophilicity and stronger electron-withdrawing effects .
Antibacterial and Anti-Inflammatory Activity
  • 5-Hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one derivatives (e.g., compound 3c in ) show moderate antibacterial activity, whereas chloromethyl-substituted compounds may exhibit broader spectra due to increased reactivity .
  • Thieno[2,3-d]pyrimidin-4(3H)-ones with 2-phenylethyl groups (e.g., CAS sc-350085) demonstrate anti-inflammatory effects, highlighting the role of substituent flexibility in modulating activity .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Substituents (Position) logP* Notable Activity
5-(4-Bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one ~323.24 5-BrPh, 2-CH2Cl ~3.2 Anticancer (potential)
5-(4-Chlorophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one 276.75 5-ClPh, 2-CH2Cl ~2.7 Under investigation
2-(Chloromethyl)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one 266.70 5-Furan, 2-CH2Cl ~1.8 Antibacterial (moderate)
5-(4-Fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one 244.25 5-FPh, 2-CH3 ~2.0 Anticancer

*Estimated using ChemDraw/BioByte ClogP.

Biological Activity

5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological significance, and the results of various studies that evaluate its pharmacological properties.

Chemical Structure and Properties

The empirical formula of this compound is C13H8BrClN2OS, with a molecular weight of 321.19 g/mol. The compound features a thieno-pyrimidine core structure which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thieno-pyrimidine derivatives, including this compound. The compound has shown promising results against various bacterial strains. For example, in vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using standard methods such as the turbidimetric method and Minimum Inhibitory Concentration (MIC) tests.

Microbial Strain MIC (µg/mL) Activity
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Pseudomonas aeruginosa32Weak

Anticancer Activity

The compound has also been investigated for its anticancer properties. In particular, it was tested against the MCF7 breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay. Results indicated that it exhibits cytotoxic effects at certain concentrations.

Concentration (µM) Cell Viability (%)
185
1065
5030

These findings suggest that higher concentrations of the compound lead to increased cytotoxicity against cancer cells.

The mechanism by which this compound exerts its effects may involve interference with nucleic acid synthesis pathways. Similar compounds in the thieno-pyrimidine class have been shown to inhibit enzymes involved in pyrimidine metabolism, which is crucial for DNA and RNA synthesis in both microbial and cancer cells.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in Frontiers in Microbiology evaluated various thieno-pyrimidine derivatives for their antibacterial properties. The study found that modifications to the bromophenyl group significantly enhanced activity against resistant strains of bacteria .
  • Cytotoxicity Assays : Research conducted on thieno-pyrimidine derivatives indicated that those with halogen substitutions exhibited improved cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and microbial resistance mechanisms. These studies suggest a favorable interaction with certain kinases and enzymes essential for cell proliferation .

Q & A

Q. Critical Conditions :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity for substitution reactions .
  • Temperature : Controlled heating (80–120°C) under reflux improves cyclization efficiency .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling reactions .

Q. Example Data (Analogous Compounds) :

StepReaction TypeYield (%)ConditionsReference
1Cyclocondensation72–83DMF, 100°C, 6h
2Chloromethylation65–78DCM, RT, 12h

Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Q. Basic (Characterization)

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, chloromethyl at δ 4.5–5.0 ppm) .
  • X-ray Crystallography : Resolves 3D conformation; dihedral angles between aromatic rings (e.g., 85–90°) confirm steric effects .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z ~400–450) .

Q. Example Data :

TechniqueKey ObservationsReference
1H NMRAromatic multiplet at δ 7.3–7.5 ppm (4-bromophenyl)
X-rayEnvelope conformation of pyrimidine ring

How can researchers resolve discrepancies between experimental spectral data and the expected structure of synthesized derivatives?

Q. Advanced (Data Contradiction Analysis)

  • Purity Assessment : Use HPLC to detect impurities (>95% purity threshold) .
  • 2D NMR (COSY/HSQC) : Resolve overlapping signals; confirm connectivity in ambiguous regions .
  • Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values .

Case Study : A derivative showed unexpected δ 5.2 ppm in 1H NMR. HSQC revealed coupling with a quaternary carbon, confirming a side product from incomplete substitution .

What in vitro biological assays are appropriate for evaluating the compound's potential therapeutic effects, and how should controls be designed?

Q. Advanced (Biological Evaluation)

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. Controls :

  • Positive Control : Known drugs (e.g., doxorubicin for anticancer assays).
  • Vehicle Control : DMSO (≤0.1% to avoid cytotoxicity) .

Q. Example Data :

Assay TypeIC₅₀ (μM)Reference
Anticancer12.5 ± 1.2

How can computational modeling techniques like molecular docking be applied to study structure-activity relationships (SAR) for this compound?

Q. Advanced (SAR Analysis)

Molecular Docking : Simulate binding to target proteins (e.g., kinase enzymes). The bromophenyl group may occupy hydrophobic pockets, while chloromethyl enhances electrophilicity .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. Example Workflow :

  • Software : AutoDock Vina for docking; Gaussian09 for DFT optimization.
  • Output : Binding affinity scores (e.g., −9.2 kcal/mol for EGFR kinase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.